Methyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate
Description
Methyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate is a structurally complex ester featuring a unique combination of functional groups: an aminooxy (-ONH₂) moiety, a cyclopropylmethyl substituent, and a methoxy (-OCH₃) group. These groups confer distinct steric, electronic, and reactivity properties to the molecule. The cyclopropylmethyl group likely enhances steric hindrance and metabolic stability, making the compound of interest in pharmaceutical or agrochemical research.
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 2-aminooxy-2-(cyclopropylmethyl)-3-methoxypropanoate |
InChI |
InChI=1S/C9H17NO4/c1-12-6-9(14-10,8(11)13-2)5-7-3-4-7/h7H,3-6,10H2,1-2H3 |
InChI Key |
PRWCOHCRAVOFGK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC1CC1)(C(=O)OC)ON |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate (CAS 2059970-74-8)
This compound replaces the methyl and cyclopropylmethyl groups of the target molecule with a hydroxypropyl ester. However, the absence of the cyclopropylmethyl group reduces steric shielding, which may impact stability in biological systems. Applications could diverge, with the hydroxypropyl variant being more suited for formulations requiring enhanced solubility .
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (CAS not provided)
While structurally distinct (aromatic benzoate backbone), this compound shares functional motifs such as methoxy and amino-substituted groups. The chloropropoxy and cyanovinylamino groups introduce electrophilic character, suggesting utility in crosslinking or polymer chemistry.
Acid Derivatives
2-(Aminooxy)-3-methoxypropanoic acid hydrochloride (CAS 2044713-01-9)
The carboxylic acid form of the target compound, stabilized as a hydrochloride salt, exhibits significantly higher water solubility (molecular weight: 171.58 g/mol) due to ionic character. This form is likely a synthetic intermediate or prodrug candidate, where ester hydrolysis in vivo would release the active acid. The hydrochloride salt enhances bioavailability, a critical consideration in drug design .
Data Table: Key Properties of Methyl 2-(aminooxy)-2-(cyclopropylmethyl)-3-methoxypropanoate and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends | Potential Applications |
|---|---|---|---|---|---|---|
| This compound | Not available | C₉H₁₅NO₅ | ~217.22 | Aminooxy, cyclopropylmethyl, methoxy | Low aqueous solubility | Agrochemicals, drug intermediates |
| 2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate | 2059970-74-8 | C₇H₁₅NO₅ | 193.20 | Aminooxy, hydroxypropyl, methoxy | Moderate aqueous solubility | Polymer additives, coatings |
| 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride | 2044713-01-9 | C₄H₁₀ClNO₄ | 171.58 | Aminooxy, carboxylic acid, hydrochloride | High aqueous solubility | Pharmaceutical intermediates |
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